molecular formula C12H16ClNO2 B1422990 4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride CAS No. 1306605-20-8

4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride

Cat. No. B1422990
M. Wt: 241.71 g/mol
InChI Key: NGETVBJAUQHXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride, also known as MAMBA hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of benzoic acid and is commonly used in the synthesis of various compounds for pharmacological and biological studies. In

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound is utilized in various chemical synthesis processes. For instance, it can undergo aminolysis and hydrolysis reactions, which are crucial in the creation of novel chromones. These reactions can lead to the development of amino-acid derivatives, with applications in diverse areas of chemistry and biochemistry (Jones, 1981).

Synthesis of Radiochemical Compounds

This chemical also plays a role in the synthesis of radiochemical compounds, like in the creation of 14C-batanopride. Such compounds are essential in medical research, particularly in drug development and pharmacokinetics studies (Standridge & Swigor, 1991).

Amino Acid Derivatives

It's used to create new amino acid derivatives. This is significant in the study of amino acids, proteins, and their derivatives, which are fundamental to understanding biological processes (Riabchenko et al., 2020).

Material Science Applications

In material science, benzoic acid derivatives, including those similar to the compound , are used for doping polyaniline, which is a conductive polymer. Such applications are critical in the development of new materials with specific electrical properties (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-[[methyl(prop-2-enyl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h3-7H,1,8-9H2,2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGETVBJAUQHXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.